3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one is a synthetic compound belonging to the quinazolinone class, which is characterized by a fused benzene and pyrimidine ring system. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. The presence of the dichlorophenyl group enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
The compound is typically synthesized in laboratory settings through various chemical reactions involving precursors such as 2-pentylquinazolin-4-one and chlorinated aromatic compounds. Its synthesis often involves methodologies that ensure high yields and purity, which are crucial for subsequent biological evaluations.
3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one can be classified as:
The synthesis of 3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one can be achieved through several methods, primarily focusing on the condensation of appropriate precursors. A common approach involves:
The reaction conditions typically include:
Purification is often performed using column chromatography to isolate the target compound from by-products.
The molecular structure of 3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one features:
3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one can undergo various chemical reactions:
Reactions are typically monitored using thin-layer chromatography (TLC), and products are characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The mechanism of action for 3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one is primarily attributed to its ability to interact with biological targets such as enzymes or receptors involved in cancer progression or microbial growth. The specific interactions may involve:
Research indicates that derivatives of quinazolinones exhibit significant antiproliferative effects against various cancer cell lines, suggesting that this compound may share similar mechanisms.
3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one has potential applications in:
The quinazolin-4(3H)-one scaffold represents one of medicinal chemistry's most versatile and enduring heterocyclic frameworks. First synthesized in 1869 by Griess through the reaction of anthranilic acid with cyanide, the initial quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) laid the foundation for a century and a half of pharmacological exploration [1] [7]. The systematic investigation of quinazolinones accelerated significantly after Gabriel's improved synthesis of quinazoline in 1903, which enabled more reliable access to this bicyclic system [1]. By the mid-20th century, researchers recognized that the quinazolinone nucleus offered exceptional stability and tunable electronic properties, making it an ideal template for drug design. This realization culminated in the 1951 introduction of methaqualone, the first quinazoline-based marketed drug, which exploited the sedative-hypnotic properties of this heterocyclic system [7].
The subsequent decades witnessed an explosion of interest in quinazolinone derivatives, with over 200 naturally occurring quinazolinone alkaloids identified and more than 300,000 quinazoline-containing compounds now documented in scientific databases [7]. Contemporary medicinal chemistry has leveraged the intrinsic bioactivity privilege of this scaffold, evidenced by its presence in drugs spanning therapeutic categories including anticancer (e.g., gefitinib, erlotinib), antihypertensive (e.g., prazosin, doxazosin), and antimicrobial agents. The structural evolution of quinazolinone pharmacophores demonstrates a consistent pattern: preservation of the core fused bicyclic system with strategic modifications at the C-2, C-3, and N-3 positions to fine-tune target affinity, selectivity, and pharmacokinetic properties [1] [5].
The introduction of a 3-(2,6-dichlorophenyl) substituent represents a sophisticated structural refinement within heterocyclic drug design. This particular aromatic substitution pattern confers several advantageous physicochemical and biological properties. Sterically, the ortho-chlorine atoms create a defined dihedral angle (approximately 60-80°) between the phenyl ring and quinazolinone plane, reducing molecular planarity and potentially enhancing selectivity by preventing flat stacking interactions with non-target proteins [4]. Electronically, the strongly electron-withdrawing chlorine atoms (Hammett constants σₘ = 0.37, σₚ = 0.23) significantly modulate the electron density distribution throughout the system, enhancing the electrophilic character of the C-2 and C-4 positions of the quinazolinone core [2].
This electronic perturbation proves functionally critical. Recent computational studies of human adenosine A₃ receptor (hA₃R) antagonists demonstrated that the 2,6-dichloro substitution dramatically improves binding affinity (ΔG = -9.8 kcal/mol) compared to unsubstituted or mono-chloro analogues [4]. The chlorine atoms engage in favorable halogen bonding interactions with carbonyl groups of protein backbone residues (e.g., Leu90, Trp243) while simultaneously creating a hydrophobic pocket that enhances membrane permeability. This specific substitution pattern also confers metabolic stability by resisting oxidative degradation pathways that commonly affect phenyl substituents, addressing a key limitation in many heterocyclic therapeutics [1] [4].
The pentyl chain at C-2 of 3-(2,6-dichlorophenyl)-2-pentylquinazolin-4-one represents a deliberate optimization of alkyl substituent length for enhanced bioactivity and drug-like properties. Structure-activity relationship (SAR) studies across quinazolinone derivatives have revealed that C-2 alkyl chain length profoundly influences both pharmacokinetic parameters and target engagement. Shorter alkyl chains (methyl, ethyl) typically yield compounds with higher polarity but reduced membrane permeability, while excessively long chains (heptyl, octyl) increase lipophilicity beyond the optimal range (LogP 2-5), leading to promiscuous binding and cytotoxicity [5].
The pentyl (C₅H₁₁) chain represents the Goldilocks zone for many quinazolinone bioactivities. Antiviral studies against SARS-CoV-2 demonstrated that pentyl-substituted 2-aminoquinazolin-4(3H)-ones exhibited IC₅₀ values approximately 5-fold lower than methyl analogues (0.29 μM vs. 5.66 μM) while maintaining superior selectivity indices (SI = 87 vs. SI < 10) [5]. This enhancement correlates with calculated ClogP values: pentyl derivatives typically exhibit ClogP ≈ 1.3-1.8, striking an optimal balance between aqueous solubility (required for transport) and lipophilicity (required for membrane penetration) [2] [5]. Molecular dynamics simulations further indicate that the pentyl chain adopts a favorable folded conformation within hydrophobic binding pockets, creating van der Waals contacts with residues inaccessible to shorter chains while avoiding steric clashes associated with bulkier substituents [4].
The persistent challenges in modern therapeutics provide compelling rationale for developing optimized quinazolinones like 3-(2,6-dichlorophenyl)-2-pentylquinazolin-4-one. Three critical limitations drive current research:
Antiviral Resistance: The ongoing COVID-19 pandemic has highlighted the vulnerability of monotherapeutic approaches against rapidly mutating RNA viruses. Nucleoside analogues like remdesivir and molnupiravir face emerging resistance concerns and exhibit modest efficacy (molnupiravir: 30% reduction in hospitalization/death) [5]. Quinazolinones operate through non-nucleoside mechanisms, potentially targeting viral entry or assembly rather than replication, offering complementary approaches.
Oncology Target Selectivity: Many kinase inhibitors suffer from off-target effects due to conserved ATP-binding domains. Quinazolinones' structural flexibility enables allosteric modulation strategies. For instance, adenosine A₃ receptor antagonism represents a promising anticancer approach, but existing agents lack selectivity [4].
Pharmacokinetic Optimization: Early quinazolinones often exhibited suboptimal ADME profiles. The planar structure of unsubstituted quinazolinones contributes to poor oral bioavailability (e.g., AUC < 5 μg·h/mL for some leads) [5]. Strategic incorporation of the 2,6-dichlorophenyl and pentyl groups aims to disrupt planarity while maintaining solubility.
These limitations collectively underscore the need for structurally innovative quinazolinones with improved target specificity and drug-like properties—precisely the niche that 3-(2,6-dichlorophenyl)-2-pentylquinazolin-4-one occupies within contemporary medicinal chemistry research.
Table 1: Evolution of Key Quinazolinone Drug Scaffolds
| Era | Representative Structure | Therapeutic Application | Limitations Addressed by Modern Derivatives |
|---|---|---|---|
| 1950s-1970s | 2-Methyl-3-o-tolyl-4(3H)-quinazolinone (Methaqualone) | Sedative-hypnotic | Safety concerns, abuse potential |
| 1980s-1990s | 4-Anilinoquinazolines (Gefitinib) | EGFR tyrosine kinase inhibitor | Specificity for mutant EGFR variants |
| 2000s-2010s | 4-Alkoxy-6,7-dimethoxyquinazolines (Doxazosin) | α₁-Adrenergic antagonist | Orthostatic hypotension |
| Contemporary | 3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one | Multitargeted (antiviral, anticancer) | Pharmacokinetics, resistance, selectivity |
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: